molecular formula C25H32O8 B13385840 Prednisolone succinate

Prednisolone succinate

Cat. No.: B13385840
M. Wt: 460.5 g/mol
InChI Key: APGDTXUMTIZLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 succinate ester of prednisolone. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often administered intravenously and is utilized in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone succinate involves the esterification of prednisolone with succinic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Prednisolone succinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives with altered pharmacological properties.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Prednisolone succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.

    Biology: this compound is used in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.

    Medicine: It is widely used in clinical research to study its efficacy and safety in treating various inflammatory and autoimmune diseases.

    Industry: this compound is used in the pharmaceutical industry for the development of new corticosteroid formulations and drug delivery systems.

Mechanism of Action

Prednisolone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins. This mechanism underlies the anti-inflammatory and immunosuppressive effects of this compound.

Comparison with Similar Compounds

    Prednisolone: A closely related compound with similar anti-inflammatory and immunosuppressive properties.

    Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness of Prednisolone Succinate: this compound is unique in its specific esterification with succinic acid, which enhances its solubility and allows for intravenous administration. This makes it particularly useful in acute settings where rapid onset of action is required.

Biological Activity

Prednisolone succinate is a glucocorticoid medication widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant research findings and data.

Overview of this compound

Prednisolone sodium succinate is a prodrug form of prednisolone, designed to enhance solubility and facilitate intravenous administration. Upon administration, it is hydrolyzed to prednisolone, which exerts the desired pharmacological effects. The biological activity of this compound largely depends on its conversion to prednisolone in vivo.

The primary mechanisms through which prednisolone exerts its effects include:

  • Glucocorticoid Receptor Agonism : Prednisolone binds to glucocorticoid receptors, leading to altered gene expression that mediates anti-inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins such as interleukin-10 .
  • Inhibition of Leukocyte Migration : It decreases the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .
  • Suppression of Phospholipase A2 : This action decreases the formation of arachidonic acid derivatives, which are precursors to various inflammatory mediators .

Absorption and Bioavailability

This compound is administered intravenously, achieving rapid systemic availability. Studies indicate that the bioavailability after subconjunctival injection is nearly complete (1.0) compared to intravenous administration .

Hydrolysis and Conversion

The hydrolysis rate of this compound is influenced by the total protein concentration in tissues. The conversion follows Michaelis-Menten kinetics, with the highest hydrolytic rates observed in conjunctival tissue compared to corneal tissue and serum .

Serum Concentration Dynamics

After administration at a dose equivalent to 1 mg/kg of prednisolone, serum concentrations are monitored using high-performance liquid chromatography (HPLC). The conversion rate from this compound to prednisolone can be slow under certain pathological conditions, potentially impacting clinical efficacy .

Comparative Efficacy

A study comparing the immunosuppressive potency of prednisolone and prednisolone sodium succinate demonstrated that prednisolone has significantly greater potency. The IC50 values for prednisolone and its succinate form were found to be 580 nM and 3237 nM respectively, indicating that prednisolone sodium succinate requires higher concentrations to achieve similar effects .

CompoundIC50 (nM)Potency Ratio (Prednisolone/Prednisolone Succinate)
Prednisolone5800.005 - 0.230
Prednisolone Sodium Succinate3237

Clinical Applications

This compound is utilized in various clinical settings, particularly for:

  • Allergic Disorders : It is effective in managing severe allergic reactions due to its immunosuppressive properties.
  • Ophthalmic Conditions : Its formulation allows for effective treatment via subconjunctival injections in ocular diseases.
  • Autoimmune Diseases : It helps in controlling inflammation associated with autoimmune disorders.

Case Studies and Research Findings

  • Ocular Administration : A study involving rabbits showed that subconjunctival injections of prednisolone sodium succinate resulted in rapid hydrolysis and absorption into systemic circulation. This underscores the effectiveness of this route for ocular therapies .
  • Immunosuppressive Efficacy : In vitro studies using human peripheral blood mononuclear cells demonstrated that both forms suppress cell proliferation; however, prednisolone was more effective than its succinate counterpart .

Properties

IUPAC Name

4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDTXUMTIZLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859674
Record name 4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.